molecular formula C13H16Cl2N2O3 B7480170 N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide

N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide

Cat. No. B7480170
M. Wt: 319.18 g/mol
InChI Key: YXHLBBACNQFKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide, commonly known as dichlobenil, is a widely used herbicide. It is a white crystalline solid that is slightly soluble in water. Dichlobenil is used to control the growth of weeds in a variety of agricultural and horticultural settings.

Scientific Research Applications

Dichlobenil has been extensively researched for its use as an herbicide. It has been shown to be effective in controlling the growth of a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Dichlobenil has also been studied for its potential use in the treatment of certain diseases, including cancer and Alzheimer's disease.

Mechanism of Action

Dichlobenil works by inhibiting the synthesis of cellulose, a key component of plant cell walls. This causes the cell walls to weaken and eventually break down, leading to the death of the plant. Dichlobenil is considered a pre-emergent herbicide, meaning that it is applied to the soil before the weeds have a chance to germinate.
Biochemical and Physiological Effects:
Dichlobenil has been shown to have a low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and some plant species. Dichlobenil has been shown to have a half-life of approximately 30 days in soil, meaning that it can persist in the environment for a significant amount of time.

Advantages and Limitations for Lab Experiments

One advantage of using dichlobenil in lab experiments is its effectiveness in controlling weed growth. This can help to ensure that the experimental conditions are consistent and that the results are reliable. However, the use of dichlobenil can also introduce confounding variables, such as changes in soil composition and microbial activity.

Future Directions

There are several potential future directions for research on dichlobenil. One area of interest is its potential use in the treatment of Alzheimer's disease. Some studies have suggested that dichlobenil may be able to inhibit the formation of amyloid beta, a protein that is associated with the development of Alzheimer's disease. Another area of interest is the potential use of dichlobenil in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Additionally, further research is needed to better understand the long-term environmental impacts of dichlobenil use.

Synthesis Methods

Dichlobenil can be synthesized through a reaction between 3,4-dichlorophenol and tert-butyl carbamate. The reaction is catalyzed by acetic anhydride and pyridine. The resulting product is then treated with acetic anhydride and sodium acetate to form dichlobenil.

properties

IUPAC Name

N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3/c1-13(2,3)17-12(19)16-11(18)7-20-8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHLBBACNQFKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(=O)COC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butylcarbamoyl)-2-(3,4-dichlorophenoxy)acetamide

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